Cas no 2098014-36-7 (3-(3-(Fluoromethyl)azetidin-1-yl)propan-1-amine)

3-(3-(Fluoromethyl)azetidin-1-yl)propan-1-amine is a fluorinated azetidine derivative with a propylamine side chain, offering unique structural features for medicinal chemistry and pharmaceutical applications. Its compact azetidine ring enhances metabolic stability and bioavailability, while the fluoromethyl group introduces electronegativity, influencing binding affinity and lipophilicity. The primary amine functionality provides a versatile handle for further derivatization, making it valuable in the synthesis of bioactive compounds. This compound is particularly useful in the design of enzyme inhibitors, receptor modulators, and other small-molecule therapeutics. Its balanced physicochemical properties contribute to improved pharmacokinetic profiles in drug development.
3-(3-(Fluoromethyl)azetidin-1-yl)propan-1-amine structure
2098014-36-7 structure
Product Name:3-(3-(Fluoromethyl)azetidin-1-yl)propan-1-amine
CAS No:2098014-36-7
MF:C7H15FN2
MW:146.205805063248
CID:5725326
PubChem ID:121201628
Update Time:2025-06-09

3-(3-(Fluoromethyl)azetidin-1-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • AKOS026709753
    • F1907-5340
    • 2098014-36-7
    • 3-(3-(fluoromethyl)azetidin-1-yl)propan-1-amine
    • 3-[3-(fluoromethyl)azetidin-1-yl]propan-1-amine
    • 1-Azetidinepropanamine, 3-(fluoromethyl)-
    • 3-(3-(Fluoromethyl)azetidin-1-yl)propan-1-amine
    • Inchi: 1S/C7H15FN2/c8-4-7-5-10(6-7)3-1-2-9/h7H,1-6,9H2
    • InChI Key: UNPVXLRSXSBIEM-UHFFFAOYSA-N
    • SMILES: FCC1CN(CCCN)C1

Computed Properties

  • Exact Mass: 146.12192665g/mol
  • Monoisotopic Mass: 146.12192665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 91.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 29.3Ų

Experimental Properties

  • Density: 0.999±0.06 g/cm3(Predicted)
  • Boiling Point: 206.8±15.0 °C(Predicted)
  • pka: 10.14±0.10(Predicted)

3-(3-(Fluoromethyl)azetidin-1-yl)propan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
F212566-100mg
3-(3-(Fluoromethyl)azetidin-1-yl)propan-1-amine
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$ 95.00 2022-06-02
TRC
F212566-500mg
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$ 365.00 2022-06-02
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$ 570.00 2022-06-02
Life Chemicals
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$361.0 2023-09-07
Life Chemicals
F1907-5340-0.5g
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Life Chemicals
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Life Chemicals
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